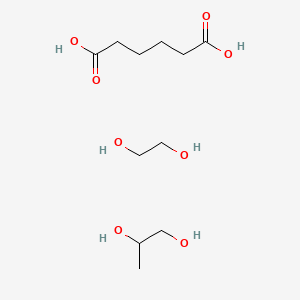

Ethane-1,2-diol;hexanedioic acid;propane-1,2-diol

Description

Ethane-1,2-diol, hexanedioic acid, and propane-1,2-diol are organic compounds that play significant roles in various industrial and scientific applications. Ethane-1,2-diol, also known as ethylene glycol, is a diol with two hydroxyl groups. Hexanedioic acid, commonly known as adipic acid, is a dicarboxylic acid. Propane-1,2-diol, also known as propylene glycol, is another diol with two hydroxyl groups. These compounds are often used in the production of polymers, antifreeze, and as intermediates in chemical synthesis.

Propriétés

Numéro CAS |

26523-14-8 |

|---|---|

Formule moléculaire |

C11H24O8 |

Poids moléculaire |

284.30 g/mol |

Nom IUPAC |

ethane-1,2-diol;hexanedioic acid;propane-1,2-diol |

InChI |

InChI=1S/C6H10O4.C3H8O2.C2H6O2/c7-5(8)3-1-2-4-6(9)10;1-3(5)2-4;3-1-2-4/h1-4H2,(H,7,8)(H,9,10);3-5H,2H2,1H3;3-4H,1-2H2 |

Clé InChI |

SBTWDPVRUJHZSW-UHFFFAOYSA-N |

SMILES canonique |

CC(CO)O.C(CCC(=O)O)CC(=O)O.C(CO)O |

Numéros CAS associés |

26523-14-8 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

-

Ethane-1,2-diol

- Ethane-1,2-diol is primarily produced from ethylene via the intermediate ethylene oxide. Ethylene oxide is hydrated to form ethane-1,2-diol in the presence of a catalyst .

- Reaction: [ \text{C}_2\text{H}_4\text{O} + \text{H}_2\text{O} \rightarrow \text{C}_2\text{H}_6\text{O}_2 ]

-

Hexanedioic acid

- Hexanedioic acid is typically synthesized through the oxidation of cyclohexane using nitric acid. The reaction involves multiple steps, including the formation of intermediates such as cyclohexanol and cyclohexanone .

- Reaction: [ \text{C}6\text{H}{12} + \text{HNO}_3 \rightarrow \text{C}6\text{H}{10}\text{O}_2 + \text{H}_2\text{O} ]

-

Propane-1,2-diol

- Propane-1,2-diol is produced from propylene oxide through hydrolysis. The reaction is catalyzed by either an acid or a base .

- Reaction: [ \text{C}_3\text{H}_6\text{O} + \text{H}_2\text{O} \rightarrow \text{C}_3\text{H}_8\text{O}_2 ]

Industrial Production Methods

Ethane-1,2-diol: Industrial production involves the hydration of ethylene oxide in large reactors, followed by purification through distillation.

Hexanedioic acid: Industrially, hexanedioic acid is produced by the oxidation of cyclohexane in the presence of air and a catalyst, followed by purification.

Propane-1,2-diol: Industrial production involves the hydrolysis of propylene oxide in large-scale reactors, followed by purification.

Analyse Des Réactions Chimiques

Types of Reactions

-

Oxidation

-

Reduction

-

Substitution

Common Reagents and Conditions

Oxidizing Agents: Nitric acid, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Acid or base catalysts for hydrolysis reactions.

Major Products

Ethane-1,2-diol: Oxalic acid, ethylene glycol ethers.

Hexanedioic acid: Hexane-1,6-diol, adipic acid esters.

Propane-1,2-diol: Lactic acid, propylene glycol ethers.

Applications De Recherche Scientifique

Chemistry

Polymer Production: Ethane-1,2-diol and hexanedioic acid are used in the production of polyesters and polyamides.

Solvents: Propane-1,2-diol is used as a solvent in various chemical reactions.

Biology

Cryoprotectants: Ethane-1,2-diol is used as a cryoprotectant in biological research.

Pharmaceuticals: Propane-1,2-diol is used as a solvent and stabilizer in pharmaceutical formulations.

Medicine

Antifreeze: Ethane-1,2-diol is used in antifreeze formulations to prevent freezing in medical equipment.

Drug Delivery: Propane-1,2-diol is used in drug delivery systems to enhance the solubility of active ingredients.

Industry

Mécanisme D'action

Ethane-1,2-diol: Acts as a cryoprotectant by lowering the freezing point of water, preventing ice crystal formation.

Hexanedioic acid: Acts as a monomer in polymerization reactions, forming long-chain polymers.

Propane-1,2-diol: Enhances the solubility of active ingredients in pharmaceutical formulations by interacting with hydrophobic and hydrophilic regions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethylene glycol: Similar to ethane-1,2-diol, used in antifreeze and polymer production.

Adipic acid: Similar to hexanedioic acid, used in nylon production.

Propylene glycol: Similar to propane-1,2-diol, used in food and pharmaceutical industries.

Uniqueness

Ethane-1,2-diol: Unique in its ability to act as a cryoprotectant and coolant.

Hexanedioic acid: Unique in its application in the production of nylon and other polyamides.

Propane-1,2-diol: Unique in its use as a solvent and stabilizer in pharmaceuticals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.